Acetamide,N-[4-(fluoromethoxy)phenyl]-
Description
Acetamide, N-[4-(fluoromethoxy)phenyl]- is a fluorinated acetamide derivative characterized by a fluoromethoxy (-OCH₂F) substituent on the para position of the phenyl ring attached to the acetamide nitrogen. This structural motif is significant in medicinal chemistry due to the electron-withdrawing nature of the fluoromethoxy group, which enhances metabolic stability and influences pharmacokinetic properties such as solubility and membrane permeability .
Properties
CAS No. |
198879-82-2 |
|---|---|
Molecular Formula |
C9H10FNO2 |
Molecular Weight |
183.182 |
IUPAC Name |
N-[4-(fluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C9H10FNO2/c1-7(12)11-8-2-4-9(5-3-8)13-6-10/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
GLKCKWSSXGXSEH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OCF |
Synonyms |
Acetamide, N-[4-(fluoromethoxy)phenyl]- |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-[4-(fluoromethoxy)phenyl]- typically involves the reaction of 4-fluoromethoxybenzene with acetic anhydride in the presence of a catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as sulfuric acid or phosphoric acid
Solvent: Common solvents include dichloromethane or toluene
The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Acetamide,N-[4-(fluoromethoxy)phenyl]- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-[4-(fluoromethoxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The fluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 4-fluoromethoxybenzoic acid.
Reduction: Formation of N-[4-(fluoromethoxy)phenyl]amine.
Substitution: Formation of various substituted phenylacetamides depending on the nucleophile used.
Scientific Research Applications
Acetamide,N-[4-(fluoromethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide,N-[4-(fluoromethoxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. Once at the target site, the compound can modulate the activity of enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Heterocyclic and Sulfonamide Derivatives
- N-Phenylacetamide sulphonamides (): Compounds 35–37 incorporate sulfonamide groups, which improve analgesic activity (comparable to paracetamol) by modulating inflammatory pain pathways. The fluoromethoxy variant may lack this sulfonamide-mediated efficacy but could offer superior metabolic stability .
Pharmacological Activities
- The fluoromethoxy variant may exhibit distinct target selectivity due to differences in electronic and steric profiles .
- Sodium Channel Modulation: Aminotriazine-based acetamides like Compound A () inhibit tetrodotoxin-sensitive sodium channels, reducing neuronal excitability. Fluoromethoxy substitution could enhance binding affinity to hydrophobic channel domains compared to bulkier substituents .
Physicochemical Properties
Solubility and Stability
- N-(4-Methoxyphenyl)acetamide (): The methoxy group increases solubility (1707 mg/L) relative to fluoromethoxy derivatives, highlighting the trade-off between lipophilicity and aqueous solubility .
- N-[4-(4-Nitrophenoxy)phenyl]acetamide (): The nitro group reduces solubility but enhances crystalline stability via π-π stacking and hydrogen bonding, a property less pronounced in fluoromethoxy analogues .
Crystallographic and Spectroscopic Data
- The crystal structure of N-[4-(4-nitrophenoxy)phenyl]acetamide () reveals planar amide groups and extensive intermolecular interactions, which may differ in the fluoromethoxy variant due to the smaller size and lower polarity of the -OCH₂F group .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Pharmacological Comparison
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